- Discovery and synthesis of novel luteolin derivatives as DAT agonistsBioorganic & Medicinal Chemistry, 2010, 18(22), 7842-7848,
Cas no 90363-40-9 (5,7-Dimethoxyluteolin)

5,7-Dimethoxyluteolin structure
Productnaam:5,7-Dimethoxyluteolin
CAS-nummer:90363-40-9
MF:C17H14O6
MW:314.289465427399
MDL:MFCD18450948
CID:1954228
PubChem ID:13964548
5,7-Dimethoxyluteolin Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy-
- 2-(3,4-dihydroxyphenyl)-5,7-dimethoxychromen-4-one
- 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
- 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one
- Luteolin 5,7-dimethyl ether
- 5,7-Dimethoxyluteolin
- 3',4'-Dihydroxy-5,7-dimethoxyflavone
- AKOS030552896
- MS-24608
- 90363-40-9
- 3?,4?-DIHYDROXY-5,7-DIMETHOXYFLAVONE
- CS-0094067
- AC8592
- 2-(3,4-Dihydroxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
- PD156901
- CHEMBL1278226
- DTXSID50553399
- MFCD18450948
- 3 inverted exclamation mark ,4 inverted exclamation mark -Dihydroxy-5,7-dimethoxyflavone
- BDBM50330985
- SY252781
- DA-60404
- HY-111928
-
- MDL: MFCD18450948
- Inchi: 1S/C17H14O6/c1-21-10-6-15(22-2)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)12(19)5-9/h3-8,18-19H,1-2H3
- InChI-sleutel: NKGJZNRUAGQIRY-UHFFFAOYSA-N
- LACHT: O=C1C2C(=CC(=CC=2OC)OC)OC(C2C=C(O)C(O)=CC=2)=C1
Berekende eigenschappen
- Exacte massa: 314.07903816 g/mol
- Monoisotopische massa: 314.07903816 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 476
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 314.29
- Topologisch pooloppervlak: 85.2Ų
- XLogP3: 1.5
5,7-Dimethoxyluteolin Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6552-10 mg |
5,7-Dimethoxyluteolin |
90363-40-9 | 10mg |
¥3870.00 | 2022-04-26 | ||
ChemScence | CS-0094067-1mg |
5,7-Dimethoxyluteolin |
90363-40-9 | 98.29% | 1mg |
$160.0 | 2022-04-26 | |
A2B Chem LLC | AD14665-1mg |
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy- |
90363-40-9 | 98% | 1mg |
$155.00 | 2024-05-20 | |
A2B Chem LLC | AD14665-5mg |
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy- |
90363-40-9 | 98% | 5mg |
$168.00 | 2024-05-20 | |
Aaron | AR006RN9-1mg |
4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-5,7-dimethoxy- |
90363-40-9 | 98% | 1mg |
$67.00 | 2025-02-11 | |
MedChemExpress | HY-111928-5mg |
5,7-Dimethoxyluteolin |
90363-40-9 | 98.29% | 5mg |
¥3000 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X193265A-10mg |
5,7-Dimethoxyluteolin |
90363-40-9 | 0.98 | 10mg |
¥3394.8 | 2024-07-24 | |
eNovation Chemicals LLC | D779575-0.25g |
3',4'-Dihydroxy-5,7-dimethoxyflavone |
90363-40-9 | 95% | 0.25g |
$1375 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY252781-0.25g |
3’,4’-Dihydroxy-5,7-dimethoxyflavone |
90363-40-9 | ≥95% | 0.25g |
¥9900.00 | 2024-07-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6552-5mg |
5,7-Dimethoxyluteolin |
90363-40-9 | 99.56% | 5mg |
¥ 3248 | 2023-09-08 |
5,7-Dimethoxyluteolin Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Solvents: Acetic acid , Water ; 9 h, reflux
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: 5-Nitro-1,10-phenanthroline , Palladium trifluoroacetate Solvents: Dimethyl sulfoxide ; 100 °C
Referentie
- Identification and structure activity relationship of novel flavone derivatives that inhibit the production of nitric oxide and PGE2 in LPS-induced RAW 264.7 cellsBioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2613-2616,
5,7-Dimethoxyluteolin Raw materials
- 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dimethoxy-
- 1,2-Benzenediol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 4H-1-Benzopyran-4-one, 5,7-dimethoxy-
5,7-Dimethoxyluteolin Preparation Products
5,7-Dimethoxyluteolin Gerelateerde literatuur
-
Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2008 25 555
-
J. M. Guider,T. H. Simpson,D. B. Thomas J. Chem. Soc. 1955 170
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden 7-O-gemethyleerde flavonoïden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden O-methylgeëstereerde flavonoïden 7-O-gemethyleerde flavonoïden
- flavonoïden
90363-40-9 (5,7-Dimethoxyluteolin) Gerelateerde producten
- 899948-26-6(benzyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 1261947-72-1(4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide)
- 2877760-89-7(6-(difluoromethyl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide)
- 2171752-21-7(4-(3,5-dichlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2227912-49-2((1R)-1-4-methoxy-2-(trifluoromethyl)phenylethan-1-ol)
- 1396813-27-6(2-(furan-2-amido)-N-(thiophen-2-yl)methyl-1,3-oxazole-4-carboxamide)
- 896356-77-7(N-2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl-3,4-dimethoxybenzamide)
- 1172606-59-5(2-Benzoxazolecarbonitrile, 6-chloro-)
- 1806968-97-7(3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid)
- 954038-80-3(N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylbenzenesulfonamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:90363-40-9)5,7-Dimethoxyluteolin

Zuiverheid:99%/99%
Hoeveelheid:5mg/10mg
Prijs ($):189.0/284.0